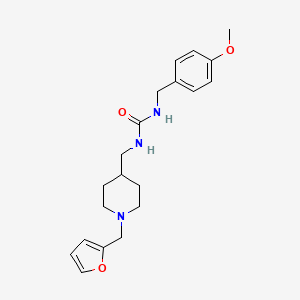

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a methyl-linked 4-methoxybenzyl group at the 3-position. Its structure combines aromatic heterocycles (furan and methoxybenzyl) with a urea linkage, a motif often associated with hydrogen-bonding interactions in medicinal chemistry.

Properties

IUPAC Name |

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-25-18-6-4-16(5-7-18)13-21-20(24)22-14-17-8-10-23(11-9-17)15-19-3-2-12-26-19/h2-7,12,17H,8-11,13-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCLKEFIYJRJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent to form 1-(furan-2-ylmethyl)piperidine.

Urea Formation: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the final product, 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis:

Key Observations:

Substituent Effects :

- Furan vs. Adamantyl/Trifluoromethyl : The target’s furan group introduces electron-rich aromaticity, contrasting with the bulky adamantyl () or lipophilic trifluoromethyl () groups. This may reduce steric hindrance compared to adamantyl-containing analogs.

- Methoxybenzyl vs. Fluorobenzyl : The 4-methoxybenzyl group (electron-donating) may enhance solubility compared to fluorobenzyl (electron-withdrawing) in , though fluorine’s metabolic resistance is advantageous .

Synthesis Efficiency :

- Yields for similar compounds range from 51% (, Compound 12) to 77% (, Compound 21). Optimized methods, such as extended stirring times () or coupling reagents like EDCI/HOBt (), improve efficiency.

Biological Relevance :

- Ureas with trifluoromethylphenyl groups () are often explored for enzyme inhibition, while adamantyl derivatives () may target hydrophobic binding pockets. The target’s methoxybenzyl group could mimic tyrosine residues in kinase interactions .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves carbodiimide-mediated coupling (as in and ), but yields may vary depending on substituent reactivity. For example, furan’s sensitivity to acid catalysts could necessitate milder conditions.

- Spectroscopic Characterization : Analogous compounds (e.g., ) were confirmed via $ ^1H $/$ ^{13}C $ NMR and HRMS, suggesting similar protocols for the target .

Biological Activity

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic compound that features a complex structure comprising a furan ring, a piperidine moiety, and a methoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 333.5 g/mol |

| IUPAC Name | 1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(4-methoxybenzyl)urea |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Binding : The piperidine and furan groups may facilitate binding to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.

- Enzyme Inhibition : The urea moiety may interact with enzymes involved in inflammatory pathways, inhibiting their activity and thus reducing inflammation.

- Antimicrobial Activity : The structural components may allow for interaction with bacterial cell membranes or metabolic pathways, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds similar to 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing piperidine rings can inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | Notable inhibition at higher concentrations |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models.

Neuroprotective Properties

Given its structural similarity to known neuroprotective agents, this compound may offer neuroprotective benefits by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on piperidine derivatives demonstrated that modifications at the nitrogen atom could enhance antibacterial activity against resistant strains of bacteria.

- Another investigation highlighted the anti-inflammatory properties of methoxy-substituted urea derivatives, suggesting that similar modifications in our compound could yield beneficial effects.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and methoxybenzyl (δ 3.8 ppm for OCH₃) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~414.2) .

- HPLC : Use a C18 column with UV detection at 254 nm to verify purity (>98%) .

How can researchers resolve contradictions in reported biological activity data across different assays?

Advanced

Discrepancies may arise from variations in:

- Assay conditions (e.g., pH, ionic strength, temperature) affecting receptor binding .

- Cell line specificity : Test the compound in isogenic cell lines to rule out genetic variability .

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) to validate target engagement .

Example : If conflicting IC₅₀ values are reported for kinase inhibition, repeat assays using standardized ATP concentrations and include a reference inhibitor (e.g., staurosporine) as a control .

What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Q. Advanced

- Analog synthesis : Modify substituents on the furan, piperidine, or methoxybenzyl groups (Table 1) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (urea moiety) and hydrophobic (methoxybenzyl) interactions .

Q. Table 1. Key structural modifications and biological effects

| Derivative | Structural Change | Effect on Activity | Source |

|---|---|---|---|

| 4-Chlorophenyl analog | Cl substituent | ↑ Selectivity for GPCRs | |

| Naphthalene-substituted analog | Increased lipophilicity | Enhanced membrane permeability | |

| Pyrazinyl-piperidine analog | Additional H-bond acceptor | Improved kinase inhibition |

What experimental approaches are recommended for determining the mechanism of action (MoA)?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the urea group’s hydrogen bonding with catalytic residues .

- Mutagenesis studies : Introduce point mutations (e.g., K101A in a kinase) to assess binding dependency .

- Biochemical assays : Measure downstream effects (e.g., phosphorylation levels via Western blot) to confirm functional inhibition .

Example : If the compound shows anti-proliferative activity, perform RNA-seq to identify differentially expressed genes and validate targets via CRISPR knockout .

How can researchers optimize pharmacokinetic properties like solubility and metabolic stability?

Q. Advanced

- Salt formation : Prepare hydrochloride salts to improve aqueous solubility .

- Prodrug design : Introduce ester groups on the methoxybenzyl moiety for enhanced absorption, followed by enzymatic hydrolysis in vivo .

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to identify metabolic hotspots (e.g., furan oxidation). Modify vulnerable sites (e.g., replace furan with thiophene) .

What methods are suitable for analyzing batch-to-batch variability in synthetic products?

Q. Basic

- Quality control (QC) protocols :

- HPLC-UV : Compare retention times and peak areas across batches .

- NMR spectroscopy : Ensure consistent integration ratios for key protons .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

How should researchers design dose-response studies to evaluate toxicity in preclinical models?

Q. Advanced

- In vitro : Perform MTT assays on HEK293 and HepG2 cells at 0.1–100 μM to determine IC₅₀ and selectivity indices .

- In vivo : Use a murine model with escalating doses (10–100 mg/kg) administered intravenously. Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

- Contradiction resolution : If toxicity varies between models, cross-validate with organ-on-chip systems to isolate tissue-specific effects .

What computational tools are recommended for predicting off-target interactions?

Q. Advanced

- PharmaDB screening : Use databases like ChEMBL to identify structurally similar compounds with known off-targets .

- Machine learning : Train a model on Tox21 data to predict CYP450 inhibition or hERG channel binding .

- SPR-based selectivity panels : Test against a 50-kinase panel to rule out promiscuity .

How can researchers validate the role of the methoxybenzyl group in bioactivity?

Q. Advanced

- SAR studies : Synthesize analogs with substituents (e.g., -OCH₃ → -CF₃, -H) and compare activity .

- Crystallography : Co-crystallize the compound with its target protein to visualize methoxybenzyl interactions (e.g., hydrophobic pocket occupancy) .

- Free-energy calculations : Use molecular dynamics (MD) simulations to quantify binding energy contributions of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.